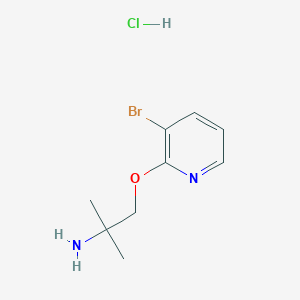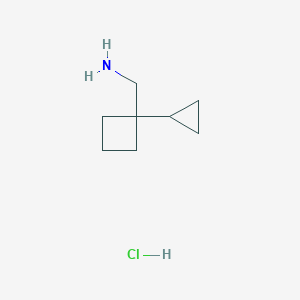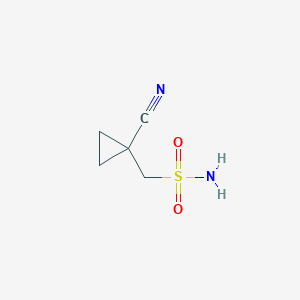![molecular formula C15H17F3N2O3 B1378744 5-éthoxy-1-[2-(trifluorométhyl)phényl]-4,5-dihydro-1H-pyrazole-3-carboxylate d'éthyle CAS No. 1461714-53-3](/img/structure/B1378744.png)
5-éthoxy-1-[2-(trifluorométhyl)phényl]-4,5-dihydro-1H-pyrazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique trifluoromethylphenyl group, which imparts distinct chemical properties
Applications De Recherche Scientifique
Développement d'agents antimicrobiens
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la croissance des bactéries résistantes aux médicaments. Des recherches indiquent que les dérivés de ce composé présentent une activité puissante contre les bactéries Gram-positives, y compris les souches résistantes à plusieurs médicaments . Ces résultats sont importants dans la recherche de nouveaux antibiotiques pour lutter contre des agents pathogènes menaçants tels que le SARM (Staphylococcus aureus résistant à la méthicilline).
Synthèse et conception de médicaments
Le groupe trifluorométhyle présent dans ce composé est une caractéristique commune à de nombreux médicaments approuvés par la FDA. Il est connu pour améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques . Ce composé pourrait servir de précurseur ou d'intermédiaire dans la synthèse de nouveaux médicaments nécessitant le pharmacophore trifluorométhyle.
Analyse Biochimique
Biochemical Properties
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic rate of other compounds.
Cellular Effects
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammatory responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and differentiation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins. The trifluoromethyl group in its structure is particularly important for its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after the compound has been metabolized.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate vary with dosage. At lower doses, the compound can have beneficial effects, such as anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound or its metabolites in the liver and kidneys.
Metabolic Pathways
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body.
Transport and Distribution
The transport and distribution of ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys. Its distribution is influenced by its lipophilicity and the presence of binding proteins in the blood.
Subcellular Localization
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.
Introduction of the Trifluoromethylphenyl Group: The pyrazole intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions to introduce the trifluoromethylphenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Products include ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Reduction: Products include ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate derivatives with reduced pyrazole rings.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Industry:
Agrochemicals: The compound’s derivatives are explored for their potential use as pesticides or herbicides.
Polymers: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl 5-ethoxy-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness: The presence of the trifluoromethyl group in ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds without this group. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propriétés
IUPAC Name |
ethyl 3-ethoxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-3-22-13-9-11(14(21)23-4-2)19-20(13)12-8-6-5-7-10(12)15(16,17)18/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYECVICVYDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)


![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)


![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)



![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)



